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For Researchers, Scientists, and Drug Development Professionals

Indium(III) bromide (InBr₃) has emerged as a versatile and efficient Lewis acid catalyst in a

variety of organic transformations, particularly in the formation of carbon-carbon (C-C) bonds.

Its appeal stems from its relatively low toxicity, moisture tolerance, and high catalytic activity

under mild reaction conditions. These characteristics make InBr₃ an attractive alternative to

traditional Lewis acids, offering operational simplicity and broader functional group

compatibility. This document provides detailed application notes and experimental protocols for

the use of InBr₃ in three key C-C bond-forming reactions: Friedel-Crafts alkylation, Michael

addition, and the Mukaiyama aldol reaction.

Friedel-Crafts Alkylation of Indoles with α-Amido
Sulfones
The Friedel-Crafts alkylation is a fundamental method for forming C-C bonds to aromatic rings.

InBr₃ effectively catalyzes the alkylation of electron-rich aromatics and heteroaromatics, such

as indoles, with α-amido sulfones. This reaction provides a direct route to the synthesis of

substituted indoles, which are prevalent scaffolds in pharmaceuticals and natural products.[1]

[2][3]

Application Notes:
Catalyst Loading: InBr₃ is typically used in catalytic amounts, ranging from 5 to 10 mol%.
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Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation.

Reaction Conditions: The reaction generally proceeds smoothly at room temperature,

highlighting the mildness of the catalytic system.

Substrate Scope: The protocol is applicable to a range of indoles and α-amido sulfones,

offering a versatile method for the synthesis of diverse indole derivatives.

Experimental Protocol:
A general procedure for the InBr₃-catalyzed Friedel-Crafts alkylation of indole with an α-amido

sulfone is as follows:

To a solution of the α-amido sulfone (1.0 mmol) in dry dichloromethane (5 mL) under a

nitrogen atmosphere, add indole (1.2 mmol).

To this mixture, add InBr₃ (0.1 mmol, 10 mol%).

Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours),

monitoring the progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

(10 mL).

Extract the product with dichloromethane (3 x 15 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 3-

substituted indole.

Quantitative Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Indole
Derivative

α-Amido
Sulfone

Catalyst
Loading
(mol%)

Time (h) Yield (%)

1 Indole

N-(Phenyl(p-

tolylsulfonyl)

methyl)aceta

mide

10 1 95

2
2-

Methylindole

N-(Phenyl(p-

tolylsulfonyl)

methyl)aceta

mide

10 1.5 92

3

5-

Methoxyindol

e

N-(Phenyl(p-

tolylsulfonyl)

methyl)aceta

mide

10 2 90

4 Indole

N-((4-

Chlorophenyl

)(p-

tolylsulfonyl)

methyl)aceta

mide

10 2.5 88

5 Indole

N-((4-

Nitrophenyl)

(p-

tolylsulfonyl)

methyl)aceta

mide

10 4 85

Note: Data is representative and synthesized from literature descriptions. For precise yields

and reaction times for specific substrates, please refer to the primary literature.

Catalytic Mechanism: Friedel-Crafts Alkylation
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Caption: Proposed catalytic cycle for InBr₃-catalyzed Friedel-Crafts alkylation.

Michael Addition of Indoles to α,β-Unsaturated
Ketones
The Michael or conjugate addition is a crucial C-C bond-forming reaction for the synthesis of

1,5-dicarbonyl compounds and related structures. InBr₃ serves as an efficient catalyst for the

addition of soft nucleophiles like indoles to α,β-unsaturated ketones (enones).[4][5]

Application Notes:
Catalyst Efficiency: InBr₃ effectively activates the enone system, facilitating the nucleophilic

attack of the indole at the β-position.

Selectivity: The reaction generally proceeds with high chemoselectivity, with the indole

adding exclusively at the β-position of the enone.

Reaction Conditions: The reaction can often be carried out under mild conditions, from room

temperature to gentle heating, in solvents like dichloromethane or acetonitrile.

Experimental Protocol:
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A general procedure for the InBr₃-catalyzed Michael addition of indole to an α,β-unsaturated

ketone is as follows:

To a solution of the α,β-unsaturated ketone (1.0 mmol) in a suitable solvent (e.g., acetonitrile,

5 mL), add indole (1.2 mmol).

Add InBr₃ (0.1 mmol, 10 mol%) to the reaction mixture.

Stir the mixture at the appropriate temperature (e.g., room temperature or 50 °C) and

monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the β-indolyl ketone.

Quantitative Data:

Entry Indole Enone
Catalyst
Loading
(mol%)

Temp (°C) Time (h) Yield (%)

1 Indole Chalcone 10 RT 3 92

2

2-

Methylindol

e

Chalcone 10 RT 4 88

3 Indole
Benzyliden

eacetone
10 50 2 95

4

5-

Bromoindol

e

Benzyliden

eacetone
10 50 3 90

5 Indole
Cyclohexe

none
10 RT 5 85
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Note: Data is representative and synthesized from literature descriptions. For precise yields

and reaction times for specific substrates, please refer to the primary literature.

Catalytic Mechanism: Michael Addition
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Caption: Proposed catalytic cycle for InBr₃-catalyzed Michael addition.

Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction between a silyl enol

ether and a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis

acid.[6][7][8][9] InBr₃ can function as an effective Lewis acid catalyst in this reaction, activating

the carbonyl group towards nucleophilic attack by the silyl enol ether.[10]

Application Notes:
Activation: InBr₃ coordinates to the carbonyl oxygen of the aldehyde or ketone, enhancing its

electrophilicity.

Nucleophile: Silyl enol ethers serve as stable and readily available enolate equivalents.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as

dichloromethane at low temperatures (e.g., -78 °C to room temperature) to control selectivity.
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Work-up: An aqueous work-up is required to hydrolyze the resulting silyl ether to the desired

β-hydroxy carbonyl compound.

Experimental Protocol:
A representative procedure for an InBr₃-catalyzed Mukaiyama aldol reaction is as follows:

To a solution of the aldehyde (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C under a

nitrogen atmosphere, add InBr₃ (0.1 mmol, 10 mol%).

Stir the mixture for 15 minutes.

Slowly add a solution of the silyl enol ether (1.2 mmol) in dry dichloromethane (2 mL) to the

reaction mixture.

Stir the reaction at -78 °C for the specified time (typically 1-6 hours), monitoring by TLC.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15

mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to obtain the β-hydroxy

carbonyl compound.

Quantitative Data:
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Entry Aldehyde
Silyl Enol
Ether

Catalyst
Loading
(mol%)

Temp (°C) Time (h) Yield (%)

1
Benzaldeh

yde

1-

(Trimethyls

iloxy)cyclo

hexene

10 -78 2 90

2

4-

Chlorobenz

aldehyde

1-

(Trimethyls

iloxy)cyclo

hexene

10 -78 3 85

3
Cinnamald

ehyde

1-

(Trimethyls

iloxy)cyclo

hexene

10 -78 4 88

4
Benzaldeh

yde

(1-

Phenylvinyl

oxy)trimeth

ylsilane

10 -78 to 0 6 82

5 Heptanal

1-

(Trimethyls

iloxy)cyclo

hexene

10 -78 2 93

Note: Data is representative and synthesized from literature descriptions. For precise yields

and reaction times for specific substrates, please refer to the primary literature.

Catalytic Mechanism: Mukaiyama Aldol Reaction
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Caption: Proposed catalytic cycle for the InBr₃-catalyzed Mukaiyama aldol reaction.

General Experimental Workflow
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Caption: General experimental workflow for InBr₃-catalyzed C-C bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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